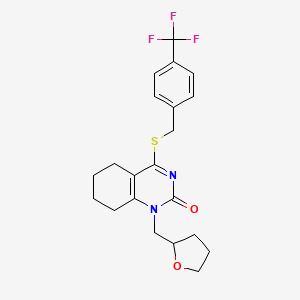
1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C21H23F3N2O2S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((tetrahydrofuran-2-yl)methyl)-4-((4-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a member of the tetrahydroquinazoline family, which has been noted for its diverse biological activities. This article compiles existing research on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a tetrahydrofuran moiety and a trifluoromethylbenzyl thio group attached to a tetrahydroquinazolinone core. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the tetrahydroquinazolinone skeleton.
- Introduction of the tetrahydrofuran group via alkylation.
- Substitution reactions to attach the trifluoromethylbenzyl thio group.
Table 1: Synthetic Pathways for Tetrahydroquinazoline Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Aldol condensation | Tetrahydroquinazolinone skeleton |
| 2 | Alkylation with THF derivative | Tetrahydrofuran-substituted quinazolinone |
| 3 | Thioether formation | Final compound |
Antitumor Activity
Research indicates that compounds within the tetrahydroquinazoline class exhibit significant antitumor properties. A study evaluating various substituted quinazolinones found that certain derivatives demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents . Specifically, compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency.
Antimicrobial Properties
The antimicrobial activity of tetrahydroquinazoline derivatives has also been documented. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms. The presence of the trifluoromethyl group appears to enhance this activity due to increased lipophilicity and interaction with microbial membranes .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in cancer cells.
- Reactive oxygen species (ROS) modulation : Some studies suggest that these compounds may reduce ROS levels in cells, thereby protecting against oxidative stress and enhancing cell viability in certain conditions .
Propriétés
IUPAC Name |
1-(oxolan-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2S/c22-21(23,24)15-9-7-14(8-10-15)13-29-19-17-5-1-2-6-18(17)26(20(27)25-19)12-16-4-3-11-28-16/h7-10,16H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUICXRBYBLAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













